Nvp-aew541

Description

Structure

3D Structure

Properties

IUPAC Name |

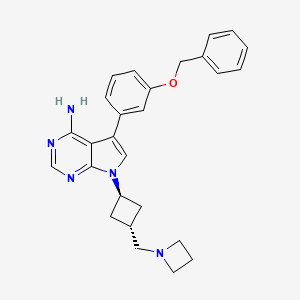

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECDBHGVIIRMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467110 | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475488-34-7, 475489-16-8 | |

| Record name | AEW-541 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEW-541 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NVP-AEW541 Downstream Signaling Pathways: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] IGF-1R signaling is a critical pathway for cell proliferation, survival, and differentiation, and its dysregulation is frequently implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, experimental methodologies to assess its activity, and mechanisms of resistance.

Core Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding site of the IGF-1R kinase domain, thereby inhibiting its autophosphorylation. This initial event blocks the recruitment and phosphorylation of immediate downstream substrates, primarily Insulin Receptor Substrate 1 (IRS-1) and Shc, leading to the suppression of two major signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Upon activation by IGF-1R, IRS-1 recruits and activates PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and stimulate protein synthesis and cell growth through the mTOR pathway. This compound effectively blocks the phosphorylation and activation of Akt.[2][3]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key signaling cascade that primarily regulates cell proliferation, differentiation, and survival. Following IGF-1R activation, the adaptor protein Shc binds to the receptor and is phosphorylated. This creates a docking site for the Grb2-Sos complex, which leads to the activation of the small G-protein Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK, and finally ERK (also known as p42/44 MAPK). Phosphorylated ERK translocates to the nucleus and activates transcription factors that drive the expression of genes involved in cell cycle progression. This compound has been shown to inhibit the phosphorylation of ERK.[2][3]

Quantitative Data: In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, demonstrating a range of sensitivities.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 1 | [4] |

| T47D | Breast Cancer | ~7 | [4] |

| FA6 | Pancreatic Cancer | 0.342 | [5] |

| ASPC1 | Pancreatic Cancer | 0.897 | [5] |

| BxPC3 | Pancreatic Cancer | 1.54 | [5] |

| PT45 | Pancreatic Cancer | 2.73 | [5] |

| Biliary Tract Cancer (mean) | Biliary Tract Cancer | 0.51 ± 0.44 | |

| Neuroblastoma (range) | Neuroblastoma | 0.4 - 6.8 | [6] |

| Ovarian Cancer (range) | Ovarian Cancer | 5 - 15 |

Mechanisms of Resistance to this compound

Resistance to this compound has been observed and is often associated with the activation of alternative signaling pathways that bypass the IGF-1R blockade.

-

Maintained RAS-MAPK Activity: In some cancer cells, particularly esophageal cancer, resistance to this compound is associated with the sustained activation of the RAS-MAPK pathway, even when the PI3K/Akt pathway is effectively inhibited.[2][3] This can be due to mutations in RAS or other upstream activators of this pathway.

-

Insulin Receptor Substrate 1 (IRS-1) Expression: The sensitivity of breast cancer cell lines to this compound has been shown to be dependent on the expression levels of IRS-1.[4][7] Cells with high levels of IRS-1 are more sensitive to the drug, as IRS-1 is a key mediator of the downstream signal from IGF-1R.[4] In cells with low IRS-1, the impact of IGF-1R inhibition is diminished.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status and total protein levels of key components of the IGF-1R signaling pathway.

1. Cell Lysis:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to assess the effect of this compound on cell cycle distribution.

1. Cell Preparation:

-

Treat cells with this compound for the desired duration.

-

Harvest cells by trypsinization and wash with PBS.

2. Fixation:

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, to prevent cell clumping.

-

Incubate the cells at -20°C for at least 2 hours.

3. Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[8]

-

Incubate in the dark for 30 minutes at room temperature.

4. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

The Annexin V/PI apoptosis assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

1. Cell Treatment and Harvesting:

-

Treat cells with this compound as required.

-

Harvest both adherent and floating cells.

2. Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.[9]

-

Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[9][10]

-

Incubate the cells in the dark for 15 minutes at room temperature.[9]

3. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells are negative for both Annexin V and PI.

-

Early apoptotic cells are positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Visualizations

Signaling Pathways

Caption: this compound inhibits IGF-1R, blocking PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow

Caption: Workflow for assessing this compound's effects on cancer cells.

References

- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor this compound with maintained RAS-MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. kumc.edu [kumc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

NVP-AEW541: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of NVP-AEW541, a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Target Profile and Selectivity

This compound is a pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[1] Its primary mechanism of action involves binding to the kinase domain of IGF-1R, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2][3]

Quantitative Analysis of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a range of kinases, demonstrating significant selectivity for IGF-1R over the highly homologous Insulin Receptor (InsR) and other tested kinases.

| Target Kinase | Assay Type | IC50 (nM) | Fold Selectivity vs. IGF-1R (Cell-free) | Reference |

| IGF-1R | Cell-free | 150 | 1 | [1][4] |

| IGF-1R | Cell-based (Autophosphorylation) | 86 | 1 | [1][2] |

| InsR | Cell-free | 140 | ~0.93 | [1][4] |

| InsR | Cell-based (Autophosphorylation) | 2300 | ~27 | [1][2][3] |

| Tek | Cell-free | 530 | ~3.5 | [1][4] |

| Flt1 | Cell-free | 600 | 4 | [1][4] |

| Flt3 | Cell-free | 420 | ~2.8 | [1][4] |

Table 1: In vitro and cell-based inhibitory activity of this compound against various kinases.

Signaling Pathway Inhibition

This compound effectively abrogates the downstream signaling cascades initiated by IGF-1R activation. The two primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways, both of which are central to cancer cell growth and survival.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the specificity and selectivity of this compound.

Biochemical Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the IC50 value of this compound against a purified kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a target kinase.

Materials:

-

Purified recombinant kinase (e.g., IGF-1R, InsR)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO, followed by a final dilution in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase enzyme solution to each well.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

-

Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a two-step process:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of IGF-1R Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of IGF-1R and its downstream signaling proteins in a cellular context.

Objective: To determine the inhibitory effect of this compound on the IGF-1R signaling pathway in cultured cells.

Materials:

-

Cancer cell line expressing IGF-1R (e.g., MCF-7, HT29)

-

Cell culture medium and supplements

-

This compound

-

IGF-1 (for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a highly selective and potent inhibitor of IGF-1R. Its specificity is underscored by a significant preference for IGF-1R over the closely related insulin receptor in cellular assays. The compound effectively blocks the critical PI3K/Akt and MAPK signaling pathways downstream of IGF-1R, providing a strong rationale for its investigation as a therapeutic agent in cancers driven by this pathway. The experimental protocols provided herein offer a framework for the continued evaluation of this compound and other kinase inhibitors. Further characterization of its profile against a broader panel of kinases will continue to refine our understanding of its selectivity and potential clinical applications.

References

An In-Depth Technical Guide to NVP-AEW541: A Pyrrolo[2,3-d]pyrimidine Derivative Targeting IGF-1R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NVP-AEW541, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). As a member of the pyrrolo[2,3-d]pyrimidine class of compounds, this compound has been a significant tool in preclinical cancer research, demonstrating notable anti-proliferative and pro-apoptotic effects in a variety of tumor models. This document details its mechanism of action, biological activity, and the experimental protocols utilized for its characterization.

Chemical Properties and Synthesis

This compound is a synthetic, orally bioavailable compound belonging to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors.[1] The core scaffold, 7-deazapurine, is a key feature in many kinase inhibitors due to its ability to mimic the purine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site.

While the precise, proprietary synthesis route for this compound by Novartis is not publicly detailed, the general synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives often involves a multi-step process. A plausible synthetic approach, based on established organic chemistry principles for this class of compounds, is outlined below.

References

NVP-AEW541: A Technical Guide on a Selective IGF-1R Inhibitor in Cancer Research

Introduction

NVP-AEW541 is a small molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. It functions as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] The IGF-1R signaling pathway is a critical mediator of cell proliferation, survival, and transformation, making it a compelling target in oncology.[1][2] Overexpression and activation of this pathway have been implicated in the malignant behavior of a wide array of human cancers, including musculoskeletal tumors, neuroblastoma, multiple myeloma, and various solid tumors.[3][4][5] this compound was extensively evaluated in preclinical studies for its antitumor activity, demonstrating efficacy in both in vitro and in vivo models.[1][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy data, associated experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its antitumor effects by selectively inhibiting the tyrosine kinase activity of IGF-1R. This selectivity is crucial, as it distinguishes IGF-1R from the closely related Insulin Receptor (InsR), thereby minimizing off-target effects on glucose metabolism.[1] Upon binding of ligands such as IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation, initiating a cascade of downstream signaling events. This compound blocks this initial autophosphorylation step.[3][6]

The inhibition of IGF-1R phosphorylation subsequently abrogates two major downstream signaling pathways:

-

The PI3K/Akt Pathway: Activation of this pathway is primarily mediated through Insulin Receptor Substrate (IRS) proteins. It is a central regulator of cell survival, growth, and proliferation. This compound treatment leads to the dephosphorylation and inactivation of Akt.[4][7]

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway, often initiated via the Shc adapter protein, is crucial for cell proliferation and differentiation. This compound has been shown to inhibit the phosphorylation of ERK, though this effect can be transient or less pronounced in certain cell types.[3][8]

By blocking these pathways, this compound induces cell cycle arrest, primarily at the G1/S checkpoint, and promotes apoptosis.[3][7]

Figure 1: this compound inhibits IGF-1R autophosphorylation, blocking PI3K/Akt and Ras/MAPK pathways.

Data Presentation

Quantitative Efficacy and Selectivity

This compound has demonstrated potent inhibitory activity against a broad panel of cancer cell lines. Its selectivity for IGF-1R over the Insulin Receptor (InsR) is a key characteristic, with a 27-fold greater potency for IGF-1R in cellular assays.[3]

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range (µM) | Reference(s) |

| Musculoskeletal Tumors | Ewing's Sarcoma, Rhabdomyosarcoma | Submicromolar | [3] |

| Neuroblastoma | Panel of 10 cell lines | 0.4 - 6.8 | [4][9] |

| Breast Cancer | MCF-7 | ~1.0 | [10] |

| Other breast cancer lines | ~7.0 | [10] | |

| Biliary Tract Cancer | Mz-ChA-1 | ~0.8 (IC20) | [7] |

| EGI-1 | ~0.2 (IC20) | [7] | |

| Pancreatic Cancer | FA6 | 0.342 | [6][11] |

| PT45 | 2.73 | [6][11] | |

| BxPC3 | 1.54 | [11] | |

| Esophageal Cancer | TE-1, etc. | > 2.0 | [8][12] |

Table 2: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) | Assay Type | Reference(s) |

| IGF-1R | 86 (in cells) | Cellular Autophosphorylation | [1] |

| IGF-1R | 150 | Cell-free | [13] |

| InsR | 2,300 (in cells) | Cellular Autophosphorylation | [1] |

| InsR | 140 | Cell-free | [13] |

| Tek (Tie2) | 530 | Cell-free | [13] |

| Flt1 (VEGFR1) | 600 | Cell-free | [13] |

| Flt3 | 420 | Cell-free | [13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to characterize the activity of this compound.

Protocol 1: Cell Growth Inhibition Assay (SRB or Cell Counting)

This protocol is used to determine the IC50 value of this compound.

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound (dissolved in DMSO) in complete culture medium.[4] Replace the medium in the wells with medium containing the various drug concentrations. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).[4][14]

-

Cell Viability Assessment:

-

Automated Cell Counting: Aspirate the medium, wash with PBS, and detach cells using trypsin. Neutralize and count the cells using an automated cell counter.[7]

-

Sulforhodamine B (SRB) Assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB dye. Solubilize the bound dye and measure the absorbance at ~510 nm.

-

-

Data Analysis: Plot cell viability (%) against the logarithm of drug concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of IGF-1R Signaling

This protocol assesses the effect of this compound on the phosphorylation status of IGF-1R and its downstream targets.

-

Cell Culture and Starvation: Grow cells to 70-80% confluency. To reduce basal signaling activity, starve the cells in serum-free medium for 18-24 hours.[3][4]

-

Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound (e.g., 0.1 to 1 µM) or vehicle (DMSO) for 2 hours.[3]

-

Ligand Stimulation: Stimulate the cells with a ligand like IGF-1 (e.g., 50 ng/mL) or IGF-2 (e.g., 100 ng/mL) for 5-10 minutes to induce receptor phosphorylation.[3][4]

-

Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-IGF-1R, total IGF-1R, phospho-Akt (Ser473), total Akt, phospho-ERK1/2, total ERK, and a loading control (e.g., β-actin).[3][4][8]

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or X-ray film.

Figure 2: Experimental workflow for Western blot analysis of this compound-mediated signal inhibition.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the antitumor efficacy of this compound in an animal model.

-

Animal Model: Use 4- to 6-week-old immunodeficient mice (e.g., athymic nude or SCID mice).[3][4]

-

Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[3]

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into control and treatment groups.

-

Drug Administration:

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Endpoint and Analysis: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.[4] At the endpoint, sacrifice the animals, excise the tumors, and weigh them. Tumors can be processed for further analysis (e.g., histology, immunohistochemistry for apoptosis or microvessel density).[4][9]

Mechanisms of Resistance and Combination Strategies

Resistance to this compound

Despite its initial efficacy, cancer cells can develop resistance to this compound. Key mechanisms include:

-

Maintained RAS-MAPK Activity: In some cancers, like esophageal cancer, the PI3K/Akt pathway is effectively inhibited, but the Ras/MAPK pathway remains active, conferring insensitivity to the drug.[8][12]

-

IRS-1 Expression Levels: The sensitivity of breast cancer cells to this compound has been strongly correlated with high expression levels of Insulin Receptor Substrate-1 (IRS-1). Cells with low IRS-1 are less responsive.[10]

-

Alternative Signaling Activation: Acquired resistance can be mediated by Akt-independent activation of the mTOR/S6K pathway or the upregulation of other receptor tyrosine kinases, such as Tyro3.[15]

-

IR-A/IGF-2 Autocrine Loop: In Ewing's sarcoma, resistance can be mediated by signaling through the type A insulin receptor (IR-A) stimulated by an IGF-2 autocrine loop.[16]

Combination Therapies

To enhance efficacy and overcome resistance, this compound has been tested in combination with other anticancer agents.

-

Synergistic Effects: Positive synergistic interactions have been observed with gemcitabine in biliary tract cancer and with vincristine in Ewing's sarcoma.[3][7] A significant synergistic effect was also seen with mitotane in adrenocortical carcinoma models.[17]

-

Additive Effects: Combinations with 5-fluorouracil (5-FU) have shown additive, but not synergistic, effects.[7]

-

Dual Targeting: Studies suggest that co-targeting IGF-1R and other receptors like EGFR or HER2 could be a promising therapeutic approach.[2]

Conclusion

This compound is a well-characterized, selective inhibitor of the IGF-1R tyrosine kinase that demonstrated significant preclinical antitumor activity across a wide range of cancer models.[1][3][7] Its mechanism of action involves the direct inhibition of IGF-1R autophosphorylation, leading to the suppression of critical pro-survival and proliferative signaling pathways, namely PI3K/Akt and MAPK.[3][5] While it showed promise in vitro and in vivo, leading to cell cycle arrest and apoptosis, its development was not pursued into later clinical phases, reportedly due to toxicity issues observed during preclinical testing.[2] Nevertheless, the extensive research conducted on this compound has provided invaluable insights into the therapeutic potential and challenges of targeting the IGF-1R pathway in oncology, informing the development of next-generation inhibitors and strategies to overcome resistance.

References

- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Validate User [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Esophageal Cancer Exhibits Resistance to a Novel IGF-1R Inhibitor this compound with Maintained RAS-MAPK Activity | Anticancer Research [ar.iiarjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor this compound with maintained RAS-MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Preclinical Targeting of the Type I Insulin-Like Growth Factor Receptor in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of NVP-AEW541: A Technical Overview

Introduction: The Insulin-like Growth Factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, and survival.[1] Its dysregulation, particularly through the overexpression or constitutive activation of the IGF-1 Receptor (IGF-1R), is a key driver in the progression of numerous human cancers, including musculoskeletal tumors, neuroblastoma, and various solid tumors.[2][3] This has positioned the IGF-1R as a promising therapeutic target. NVP-AEW541, a pyrrolo[2,3-d]pyrimidine derivative, emerged from discovery efforts as a potent and selective small-molecule inhibitor of the IGF-1R tyrosine kinase, demonstrating significant antitumor activity in preclinical models.[4] This document provides a detailed technical guide on the discovery, mechanism of action, and preclinical development of this compound.

Core Properties and Mechanism of Action

This compound is an orally bioavailable ATP-competitive inhibitor that targets the kinase activity of IGF-1R.[4] By binding to the kinase domain, it prevents receptor autophosphorylation, a critical step for signal transduction.[5] This blockade leads to the downstream inhibition of two major signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and anti-apoptotic signaling, and the Mitogen-activated protein kinase (MAPK/Erk) pathway, which is central to cell proliferation.[5][6]

Preclinical studies have consistently shown that treatment with this compound results in the dephosphorylation of IGF-1R and Akt.[7] The consequences of this signaling inhibition at the cellular level include cell cycle arrest at the G1 phase and, in sensitive cell lines, the induction of apoptosis.[2]

Quantitative Data Summary

The biological activity of this compound has been quantified across a range of enzymatic and cellular assays. The tables below summarize its inhibitory concentrations (IC50) against target kinases and various cancer cell lines, as well as its efficacy in in vivo models.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Notes |

| IGF-1R | 86 - 150 | Potent inhibition of the primary target kinase.[4][8] |

| Insulin Receptor (InsR) | 140 - 2300 | Shows selectivity for IGF-1R over the closely related InsR at the cellular level (approx. 27-fold).[4][8] |

| Flt1 | 600 | Off-target activity noted in kinase panel screening.[8] |

| Flt3 | 420 | Off-target activity noted in kinase panel screening.[8] |

| Tek (Tie2) | 530 | Off-target activity noted in kinase panel screening.[8] |

Table 2: In Vitro Cellular Proliferation (IC50)

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Biliary Tract Cancer | CC-LP-1 | ~0.15 (Calculated from mean) | [7] |

| Biliary Tract Cancer | Mz-ChA-1 | ~1.2 (Calculated from mean) | [7] |

| Breast Cancer | MCF-7 | 1.0 - 1.64 | [1][8] |

| Breast Cancer | T47D | ~7.0 | [1] |

| Neuroblastoma | Panel of 10 lines | 0.4 - 6.8 | [3] |

| Ewing's Sarcoma | TC-71 | ~0.3 | [2] |

| Multiple Myeloma | Various | Sub-micromolar | [9] |

| Pancreatic Cancer | FA6 | 0.342 | [6] |

| Pancreatic Cancer | PT45 | 2.73 | [6] |

Table 3: In Vivo Antitumor Efficacy

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| IGF-IR Driven Fibrosarcoma | Nude Mice | 50 mg/kg, p.o. | Significant reduction in tumor growth. | [4] |

| Neuroblastoma Xenograft | Nude Mice | 50 mg/kg, p.o., twice daily | Tumor shrinkage and increased apoptosis. | [3] |

| Ewing's Sarcoma Xenograft | Nude Mice | 50 mg/kg + Vincristine | Significant inhibition of tumor growth (synergistic effect). | [2] |

| Orthotopic Pancreatic Cancer | Mice | Not specified | Significantly reduced tumor growth and vascularization. | [10] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IGF-1R signaling pathway and a typical experimental workflow for evaluating this compound.

References

- 1. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-AEW541: A Technical Guide to the Inhibition of IGF-1R Autophosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVP-AEW541, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document details the mechanism of action, quantitative efficacy, and the impact on downstream signaling pathways, supported by experimental protocols and pathway visualizations.

Core Mechanism: Inhibition of IGF-1R Autophosphorylation

This compound is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor of the IGF-1R kinase domain.[1][2] Upon binding of its ligand, IGF-1, the IGF-1R undergoes a conformational change that facilitates the autophosphorylation of specific tyrosine residues within its cytoplasmic kinase domain. This autophosphorylation is a critical event that initiates the downstream signaling cascade. This compound effectively blocks this initial step by occupying the ATP-binding pocket of the IGF-1R kinase, thereby preventing the transfer of phosphate groups and inhibiting receptor activation.[1][3] This leads to a subsequent blockade of major downstream pathways, including the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell proliferation, survival, and growth.[4][5][6][7]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and cellular assays. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Conditions |

| IGF-1R | 150 | Cell-free assay[8][9] |

| InsR | 140 | Cell-free assay[8][9] |

| Tek | 530 | Purified kinase assay[8] |

| Flt1 | 600 | Purified kinase assay[8] |

| Flt3 | 420 | Purified kinase assay[8] |

| HER1 | >10,000 | [8] |

Table 2: Cellular IGF-1R and InsR Autophosphorylation Inhibition

| Target | Cell Line | IC50 (µM) |

| IGF-1R | HEK293 | 0.086 - 0.892 |

| InsR | HEK293 | 2.3 |

Table 3: Inhibition of Cell Growth (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| Biliary Tract Cancer (mean) | Biliary Tract Cancer | 0.51 ± 0.44 |

| Neuroblastoma | Neuroblastoma | 0.4 - 6.8 |

| MCF-7 (Survival) | Breast Cancer | 0.162 |

| MCF-7 (Soft Agar) | Breast Cancer | 0.105 |

| MCF-7 (Proliferation) | Breast Cancer | 1.64 |

Impact on Downstream Signaling Pathways

This compound's inhibition of IGF-1R autophosphorylation leads to the dephosphorylation and inactivation of key downstream signaling molecules.[12] Treatment with this compound has been shown to consistently decrease the phosphorylation of Akt, a central node in the PI3K pathway that promotes cell survival and proliferation.[8][12][13][14] The effect on the MAPK pathway, specifically the phosphorylation of p42/44 (Erk1/2), can be more variable depending on the cell type and experimental conditions.[12]

Signaling Pathway Diagram

Caption: IGF-1R signaling and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments cited in the literature on this compound.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of IGF-1R.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified recombinant IGF-1R kinase domain, a suitable substrate (e.g., a synthetic peptide), and a buffer solution with appropriate cofactors (e.g., MgCl2).

-

Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO) to the wells. Include a DMSO-only control.

-

Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Incubation: Incubate the plate at room temperature for a defined period to allow for substrate phosphorylation.

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Transfer a portion of the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated ATP.

-

Quantification: Measure the amount of incorporated radiolabel using a scintillation counter. The IC50 value is calculated as the concentration of this compound that reduces kinase activity by 50%.[8]

Western Blotting for Protein Phosphorylation

Western blotting is used to assess the phosphorylation status of IGF-1R and its downstream targets in whole-cell lysates.

Protocol:

-

Cell Culture and Treatment: Culture cells to a desired confluency. Starve cells in serum-free media before treating with various concentrations of this compound for a specified duration. Stimulate the cells with IGF-1 to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IGF-1R, anti-phospho-Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[3][13][15]

Cell Viability/Proliferation Assay

These assays measure the effect of this compound on the growth and survival of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: Add a viability reagent such as MTS or resazurin (alamarBlue) to each well.

-

Incubation: Incubate the plate for a period that allows for the conversion of the reagent by metabolically active cells.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[12][16][17]

Experimental Workflow Diagram

Caption: A typical experimental workflow to evaluate this compound.

Conclusion

This compound is a well-characterized inhibitor of IGF-1R with demonstrated activity in both biochemical and cellular contexts. Its ability to selectively block IGF-1R autophosphorylation and downstream signaling pathways provides a strong rationale for its use as a tool compound in cancer research and as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for professionals in the field of drug development and cancer biology.

References

- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound = 98 HPLC 475489-16-8 [sigmaaldrich.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CST | Cell Signaling Technology [cellsignal.com]

- 16. thno.org [thno.org]

- 17. mcgill.ca [mcgill.ca]

NVP-AEW541: An In-Depth Technical Guide to its Effects on the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NVP-AEW541 on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. Its mechanism of action involves blocking the autophosphorylation of IGF-1R, thereby inhibiting downstream signaling cascades crucial for cell growth, proliferation, and survival.[1][2] This guide details the molecular interactions, quantitative effects on cancer cell lines, and the experimental protocols necessary to investigate these effects.

Mechanism of Action: Inhibition of IGF-1R and Downstream PI3K/Akt Signaling

This compound is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase. The binding of ligands such as IGF-1 or IGF-2 to IGF-1R triggers a conformational change in the receptor, leading to its autophosphorylation and the subsequent activation of intracellular signaling pathways. Two major pathways activated by IGF-1R are the PI3K/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

Upon activation, IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then act as docking sites for the p85 regulatory subunit of PI3K. This interaction activates the p110 catalytic subunit of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a second messenger that recruits proteins containing Pleckstrin Homology (PH) domains to the cell membrane, most notably Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1). The co-localization of Akt and PDK1 at the membrane allows for the phosphorylation and activation of Akt.

This compound, by inhibiting the kinase activity of IGF-1R, prevents the initial autophosphorylation step. This blockade leads to a significant reduction in the phosphorylation and activation of downstream effectors, including Akt.[1][5] The dephosphorylation of Akt is a key indicator of this compound's efficacy in inhibiting the PI3K/Akt pathway.[5]

Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by this compound.

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line Type | Cell Line | IC50 (µM) | Reference |

| Biliary Tract Cancer | Mz-ChA-1 | ~0.8 (IC20) | [5] |

| EGI-1 | ~0.2 (IC20) | [5] | |

| CC-LP-1 | < 0.29 | [5] | |

| GBC | 1.06 ± 0.47 | [5] | |

| Pancreatic Cancer | FA6 | 0.342 | [6] |

| AsPC-1 | 0.897 | [6] | |

| BxPC3 | 1.54 | [6] | |

| PT-45 | 2.73 | [6] | |

| Musculoskeletal Tumors | Ewing's Sarcoma (various) | Submicromolar | [1] |

| IGF-1R Overexpressing Cells | - | 0.086 | |

| Insulin Receptor | - | 2.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the PI3K/Akt signaling pathway.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This technique is used to detect and quantify the levels of total and phosphorylated Akt, providing a direct measure of the inhibitory effect of this compound on the PI3K/Akt pathway.

Materials:

-

This compound

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-total Akt

-

Mouse or Rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To detect total Akt and the loading control, the membrane can be stripped of the previous antibodies and re-probed with the respective primary antibodies.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Experimental Workflow and Logical Relationships

The investigation of this compound's effects typically follows a logical progression from initial screening to mechanistic studies. The following diagram illustrates a common experimental workflow.

Conclusion

This compound is a well-characterized inhibitor of IGF-1R that effectively suppresses the PI3K/Akt signaling pathway. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The provided methodologies for cell viability assays and Western blotting serve as a starting point for robust and reproducible in vitro studies. The consistent observation of Akt dephosphorylation upon this compound treatment across various cancer cell lines underscores the importance of the PI3K/Akt pathway as a critical downstream mediator of IGF-1R signaling and a key target for anti-cancer drug development.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

NVP-AEW541 in vivo animal model studies

An overview of in vivo animal model studies investigating the efficacy and mechanism of NVP-AEW541, a selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

Introduction

This compound is a potent and selective pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[1] The IGF-1R signaling pathway is crucial for cell proliferation, growth, and survival, and its aberrant activation is implicated in the progression of numerous cancers.[2][3] this compound selectively inhibits IGF-1R over the closely related insulin receptor (InsR), thereby blocking downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways.[1][3][4] This targeted inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth, making this compound a promising candidate for cancer therapy.[5][6] This document outlines its application in various preclinical in vivo animal models.

Mechanism of Action: IGF-1R Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R upon ligand (IGF-1 or IGF-2) binding. This blockade prevents the recruitment and phosphorylation of downstream substrate proteins like IRS and Shc, thereby inhibiting two major signaling cascades: the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell growth and differentiation.[2][3][4][7]

References

- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]

Application Notes and Protocols for NVP-AEW541

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and transformation, making it a key target in cancer therapy.[2] Aberrant activation of this pathway has been implicated in the development and progression of numerous cancers. This compound exerts its anti-tumor activity by blocking the autophosphorylation of IGF-1R and subsequently inhibiting downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[2][3][4] This application note provides a summary of the IC50 values of this compound in various cancer cell lines, detailed protocols for determining cell viability, and an overview of the targeted signaling pathway.

Mechanism of Action

This compound selectively inhibits the tyrosine kinase activity of IGF-1R. This inhibition prevents the downstream signaling cascades that promote cancer cell growth and survival. The primary pathways affected are:

-

PI3K/Akt Pathway: Inhibition of IGF-1R phosphorylation prevents the activation of PI3K and its downstream effector Akt, a key regulator of cell survival and proliferation.

-

MAPK/ERK Pathway: this compound also attenuates the Ras/Raf/MEK/ERK signaling cascade, which is crucial for cell growth and division.

The sensitivity of cancer cell lines to this compound can be influenced by the expression levels of components of the IGF-1R pathway, such as Insulin Receptor Substrate-1 (IRS-1).[5]

Quantitative Data: IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in various cancer cell lines as determined by cell viability assays such as the Sulforhodamine B (SRB) and MTT assays.

Table 1: this compound IC50 in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) |

| FA6 | 0.342[4][6][7] |

| ASPC1 | 0.897[6][7] |

| BxPC3 | 1.54[6][7] |

| PT-45 | 2.73[4][6][7] |

Table 2: this compound IC50 in Biliary Tract Cancer Cell Lines (72-hour incubation)

| Cell Line | Cancer Type | IC50 (µM) |

| CC-LP-1 | Cholangiocarcinoma | ~0.1 |

| EGI-1 | Extrahepatic Bile Duct Carcinoma | ~0.3 |

| Mz-ChA-1 | Gallbladder Carcinoma | ~1.5 |

| TFK-1 | Extrahepatic Bile Duct Carcinoma | ~0.4 |

| GBC-IM | Gallbladder Carcinoma | ~0.6 |

Note: IC50 values for biliary tract cancer are approximated from graphical data presented in the cited literature.[3]

Table 3: this compound IC50 in Breast Cancer Cell Lines

| Cell Line | IRS-1 Expression | IC50 (µM) |

| MCF-7 | High | 1[5] |

| T47D | Low | ~7[5] |

| Other Breast Cancer Lines | Variable | ~7[5] |

Table 4: this compound IC50 in Musculoskeletal Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Ewing's Sarcoma Lines (Panel) | Ewing's Sarcoma | Submicromolar |

| Rhabdomyosarcoma Lines (Panel) | Rhabdomyosarcoma | Variable |

| Osteosarcoma Lines (Panel) | Osteosarcoma | Generally Higher |

Note: Specific IC50 values for each cell line in the musculoskeletal tumor panel were not detailed in the summary.[8]

Table 5: this compound IC50 in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U-87 MG | Glioblastoma | Not explicitly stated, but effective at disrupting signaling |

| HT29 | Colorectal Adenocarcinoma | Not explicitly stated, but effective at blocking signals |

| TE1 | Esophageal Squamous Cell Carcinoma | Not explicitly stated, but effective at blocking signals |

| PLC/PRF/5 | Hepatocellular Carcinoma | Not explicitly stated, but effective at blocking signals |

| GIST Cell Lines | Gastrointestinal Stromal Tumor | Effective at inducing cytotoxicity |

Experimental Protocols

Cell Viability Assay using Sulforhodamine B (SRB)

This protocol is adapted from standard SRB assay methodologies to determine the IC50 of this compound.[6][9][10][11]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

1% acetic acid

-

Microplate reader (510 nm or 570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

-

Cell Fixation: Gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.[10]

-

Washing: Carefully wash the plates five times with deionized water.[9] Remove excess water by tapping the plates on absorbent paper. Air-dry the plates completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][9]

-

Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[10] Air-dry the plates.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the bound dye.[6][10]

-

Absorbance Measurement: Read the absorbance at 510 nm or 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits IGF-1R signaling.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining IC50 of this compound.

References

- 1. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]

- 3. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SRB assay for measuring target cell killing [protocols.io]

Synergistic Effect of NVP-AEW541 and Gemcitabine in Cancer Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols to investigate the synergistic anti-tumor effects of the Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor, NVP-AEW541, in combination with the chemotherapeutic agent, gemcitabine. The provided information is intended to guide researchers in designing and executing experiments to evaluate this promising drug combination in relevant cancer models.

Introduction

This compound is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase. The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, and survival in many cancer types. Its inhibition can lead to cell cycle arrest and apoptosis. Gemcitabine is a nucleoside analog that, upon intracellular activation, inhibits DNA synthesis, primarily during the S-phase of the cell cycle, leading to cytotoxic cell death.

Preclinical studies have demonstrated that the combination of this compound and gemcitabine exerts a synergistic cytotoxic effect in various cancer cell lines, particularly in biliary tract cancer (BTC).[1] The proposed mechanism for this synergy involves the induction of a G1 cell cycle arrest by this compound, which sensitizes the cancer cells to the S-phase specific action of gemcitabine.[1]

Data Presentation

The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with gemcitabine in human biliary tract cancer (BTC) cell lines.

Table 1: Single-Agent Activity of this compound in Human Biliary Tract Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of this compound (μmol/L) |

| TFK-1 | Intrahepatic Cholangiocarcinoma | 0.28 |

| EGI-1 | Extrahepatic Cholangiocarcinoma | 0.29 |

| OZ | Extrahepatic Cholangiocarcinoma | 0.33 |

| CC-LP-1 | Intrahepatic Cholangiocarcinoma | 0.19 |

| Mz-ChA-1 | Gallbladder Carcinoma | 1.2 |

| G-415 | Gallbladder Carcinoma | 0.51 |

| CC-SW-1 | Intrahepatic Cholangiocarcinoma | 0.44 |

Data extracted from a study on in vitro treatment of biliary tract cancer with this compound, where cell growth inhibition was measured after 3 days of incubation.[1]

Table 2: Synergistic Effect of this compound and Gemcitabine in Biliary Tract Cancer Cell Lines

| Cell Line | This compound Concentration (IC20) | Gemcitabine Concentration Range | Synergy Assessment |

| EGI-1 | 0.20 µmol/L | Increasing concentrations | Synergistic |

| Mz-ChA-1 | 0.80 µmol/L | Increasing concentrations | Synergistic |

Synergy was determined by comparing the measured growth inhibition of the combination treatment to the calculated expected effect based on the model of effect multiplication as described by Berenbaum. The study reported synergistic effects, particularly at low concentrations of gemcitabine.[1]

Mandatory Visualization

References

Application Notes and Protocols: NVP-AEW541 and Afatinib Combination Therapy in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination therapy of NVP-AEW541 and afatinib in pancreatic cancer models. The provided information is based on preclinical studies demonstrating the synergistic anti-tumor effects of co-targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the ErbB receptor family.

Introduction

Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options. Aberrant signaling through receptor tyrosine kinases, such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Epidermal Growth Factor Receptor (EGFR) family members (ErbB), is a hallmark of many cancers, including pancreatic cancer, and contributes to tumor growth, proliferation, and resistance to therapy.[1] this compound is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase.[2] Afatinib is an irreversible pan-ErbB family blocker, targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[3] Preclinical evidence suggests that the simultaneous inhibition of both IGF-1R and ErbB signaling pathways with this compound and afatinib results in synergistic growth inhibition of pancreatic cancer cells. This document provides detailed protocols for key in vitro assays to evaluate this combination therapy.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound and its combination with afatinib in various human pancreatic cancer cell lines.

Table 1: In Vitro Growth Inhibitory Activity of this compound in Human Pancreatic Cancer Cell Lines

| Cell Line | IC50 of this compound (μM) |

| FA6 | 0.342 |

| AsPc-1 | 0.897 |

| Capan-1 | 1.12 |

| PANC-1 | 1.35 |

| BxPC-3 | 1.54 |

| MiaPaCa-2 | 2.11 |

| PT45 | 2.73 |

Table 2: Combination Effect of this compound and Afatinib on the Growth of Human Pancreatic Cancer Cell Lines

The combination effect is determined by the Combination Index (CI), calculated using the median effect analysis method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Cell Line | Combination Index (CI) | Effect |

| BxPC-3 | < 1 | Synergism |

| AsPc-1 | < 1 | Synergism |

| FA6 | < 1 | Synergism |

| PANC-1 | < 1 | Synergism |

| Capan-1 | < 1 | Synergism |

| MiaPaCa-2 | < 1 | Synergism |

| PT45 | > 1 | Antagonism |

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Caption: Dual inhibition of IGF-1R and EGFR signaling pathways.

Caption: Workflow for in vitro evaluation of combination therapy.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is for determining cell density and growth inhibition based on the measurement of cellular protein content.

Materials:

-

Pancreatic cancer cell lines (e.g., BxPC-3, AsPc-1, PANC-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound and Afatinib

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound, afatinib, or the combination of both drugs. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours.

-

Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris-base solution to each well.

-

Measure the optical density (OD) at 540 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 values and Combination Index (CI).

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.

Materials:

-

Pancreatic cancer cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound, afatinib, or the combination for the desired time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-